molecular formula C9H11NO2 B590367 2,4,6-Trimethyl-5-nitrobenzene-d11 CAS No. 1126138-12-2

2,4,6-Trimethyl-5-nitrobenzene-d11

Cat. No.: B590367
CAS No.: 1126138-12-2
M. Wt: 176.259
InChI Key: SCEKDQTVGHRSNS-JXCHDVSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trimethyl-5-nitrobenzene-d11 is a deuterated compound with the molecular formula C9D11NO2 and a molecular weight of 176.26 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its isotopic labeling which aids in various analytical techniques.

Scientific Research Applications

2,4,6-Trimethyl-5-nitrobenzene-d11 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-5-nitrobenzene-d11 typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) using a mixture of nitric acid and sulfuric acid. The deuterium labeling is achieved through the use of deuterated reagents or by exchange reactions in deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial for maintaining the isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-5-nitrobenzene-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-5-nitrobenzene-d11 is primarily related to its role as an isotopic label. The deuterium atoms in the compound replace hydrogen atoms, which allows for the tracking of the compound in various chemical and biological processes. This isotopic labeling does not significantly alter the chemical properties of the compound but provides a means to study molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trimethyl-5-nitrobenzene-d11 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques. This isotopic labeling provides a distinct advantage in tracing and studying the compound in complex chemical and biological systems .

Properties

IUPAC Name

1,3-dideuterio-5-nitro-2,4,6-tris(trideuteriomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3/i1D3,2D3,3D3,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEKDQTVGHRSNS-JXCHDVSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[N+](=O)[O-])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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